

# Pyridine-2-aldoxime: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Pyridine-2-aldoxime**

Cat. No.: **B213160**

[Get Quote](#)

An in-depth exploration of the chemical structure, properties, synthesis, and biochemical significance of **Pyridine-2-aldoxime**, a critical agent in medicinal chemistry and a valuable building block in organic synthesis.

## Chemical Structure and Properties

**Pyridine-2-aldoxime**, also known as 2-pyridinecarboxaldehyde oxime, is a heterocyclic organic compound with the chemical formula C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O.[1][2] Its structure consists of a pyridine ring substituted at the 2-position with an aldoxime functional group.[1][3] This arrangement imparts a unique combination of physical and chemical properties that are crucial to its various applications, most notably as a reactivator of acetylcholinesterase following organophosphate poisoning.[1][3]

The molecule is a white to off-white or pale pink crystalline solid under standard conditions.[3][4] It is moderately soluble in water and shows good solubility in organic solvents such as ethanol, methanol, and ether.[1][3]

## Physicochemical Properties

A summary of the key physicochemical properties of **Pyridine-2-aldoxime** is presented in the table below. The data represents a consolidation of values from various sources.

| Property                       | Value                                          | Reference(s)    |
|--------------------------------|------------------------------------------------|-----------------|
| Molecular Formula              | C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O | [2]             |
| Molar Mass                     | 122.12 g/mol                                   | [2]             |
| Appearance                     | White to off-white crystalline powder          | [3][4]          |
| Melting Point                  | 110-114 °C                                     | [1][3][4][5][6] |
| Boiling Point                  | 233.1 ± 13.0 °C at 760 mmHg                    | [4]             |
| pKa                            | ~8.7                                           | [1]             |
| Water Solubility               | 15 g/L (20 °C)                                 | [4]             |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, ether            | [1][3]          |
| LogP                           | 0.7 - 0.83                                     | [2][4]          |

## Spectroscopic Data

The structural characterization of **Pyridine-2-aldoxime** is well-supported by various spectroscopic techniques.

### 1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum of **pyridine-2-aldoxime** displays characteristic signals for the aromatic protons of the pyridine ring and the oxime proton. The chemical shifts are influenced by the electronic environment of the molecule.
- <sup>13</sup>C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The pyridine ring carbons appear in the aromatic region, with the carbon of the C=NOH group showing a distinct chemical shift.[7] The carbon atom at the C2 position, being directly attached to the electronegative nitrogen atom, typically appears at a downfield chemical shift of around 150 ppm.[7] The C3 and C4 carbons of the pyridine ring have chemical shifts of approximately 124 ppm and 136 ppm, respectively.[7]

### 1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **pyridine-2-aldoxime** exhibits characteristic absorption bands corresponding to its functional groups. A notable feature is the O-H stretching vibration of the oxime group.<sup>[8][9]</sup> The C=N stretching of the oxime and the aromatic C=C and C=N stretching vibrations of the pyridine ring are also prominent.<sup>[10]</sup>

| Wavenumber (cm <sup>-1</sup> ) | Assignment                            | Reference(s) |
|--------------------------------|---------------------------------------|--------------|
| ~3694                          | O-H stretching (oxime)                | [8]          |
| 3079 - 2837                    | C-H stretching (aromatic)             | [8]          |
| 1631 - 1625                    | C=N stretching (oxime)                | [10]         |
| 1525, 1350                     | NO <sub>2</sub> stretching (impurity) | [11]         |
| 1465 - 1430                    | Aromatic ring vibrations              | [10]         |

### 1.2.3. Mass Spectrometry (MS)

Electron impact mass spectrometry of **pyridine-2-aldoxime** reveals a molecular ion peak corresponding to its molar mass. The fragmentation pattern is influenced by the pyridine ring and the aldoxime group, with the ring nitrogen playing a role in the fragmentation process.<sup>[2][12]</sup>

## Experimental Protocols

### Synthesis of Pyridine-2-aldoxime

A common and effective method for the synthesis of **pyridine-2-aldoxime** involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride.<sup>[1][13]</sup>

#### 2.1.1. Materials and Reagents

- 2-Pyridinecarboxaldehyde
- Hydroxylamine hydrochloride
- Pyridine
- Ethanol

- Water
- Ethyl acetate
- 1 M Hydrochloric acid
- Brine
- Anhydrous Magnesium Sulfate
- Bismuth(III) oxide (for solventless approach)[[13](#)]

### 2.1.2. Classical Synthesis Procedure

- To a solution of 2-pyridinecarboxaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.8 equivalents).[[14](#)]
- Heat the reaction mixture at 60 °C for approximately 75 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[[14](#)]
- After completion, cool the mixture to room temperature and add water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic extracts and wash successively with 1 M HCl and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[[14](#)]

### 2.1.3. Solventless "Green" Synthesis Approach

- In a mortar, grind a mixture of 2-pyridinecarboxaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol) with a pestle for the required time, monitoring by TLC.[[13](#)]
- Upon completion, add ethyl acetate to the mixture and filter to remove the bismuth(III) oxide. [[13](#)]

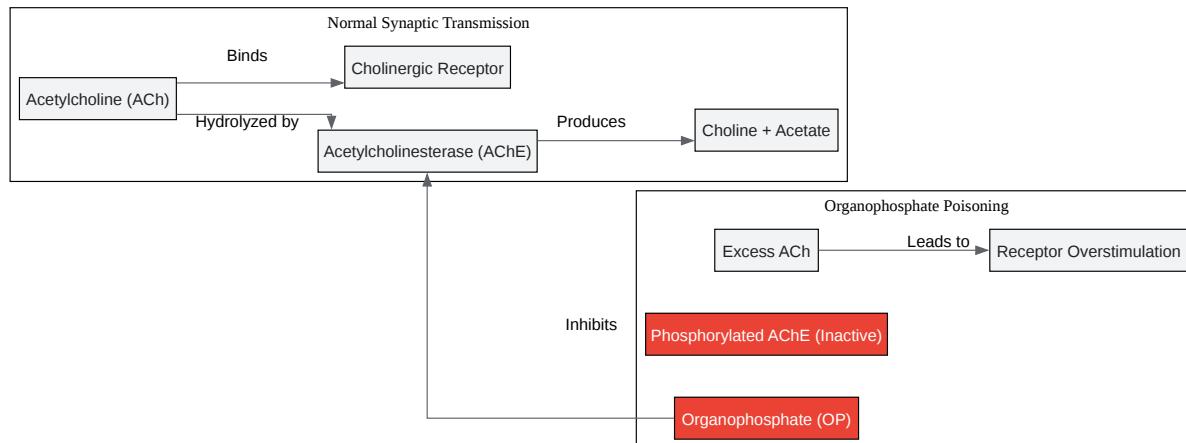
- Concentrate the filtrate and add water to precipitate the product.[13]
- Filter the precipitate and dry under vacuum to obtain pure **pyridine-2-aldoxime**.[13]

## Purification

The crude **pyridine-2-aldoxime** can be purified by recrystallization.[1][15] A suitable solvent system for recrystallization is aqueous ethanol or benzene.[1] For the classical synthesis, recrystallization from ethyl acetate can also be employed.[14]

## Characterization

The identity and purity of the synthesized **pyridine-2-aldoxime** should be confirmed by:


- Melting Point Determination: Compare the observed melting point with the literature value (110-114 °C).[1][3][4][5][6] A sharp melting point range indicates high purity.
- Spectroscopic Analysis: Record and analyze the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectra and compare them with the data provided in this guide or in the literature.

## Signaling Pathways and Mechanism of Action

The primary and most critical application of **pyridine-2-aldoxime** is as an antidote for organophosphate poisoning.[1][3] Organophosphates are potent inhibitors of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[16][17]

## Mechanism of Acetylcholinesterase Inhibition by Organophosphates

Organophosphates react with a serine residue in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme.[17][18] This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine.[18] The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of muscarinic and nicotinic receptors, causing a range of life-threatening symptoms known as a cholinergic crisis.[16][19]



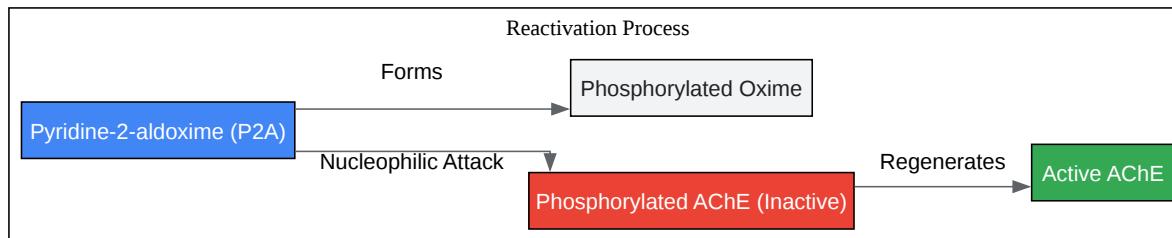
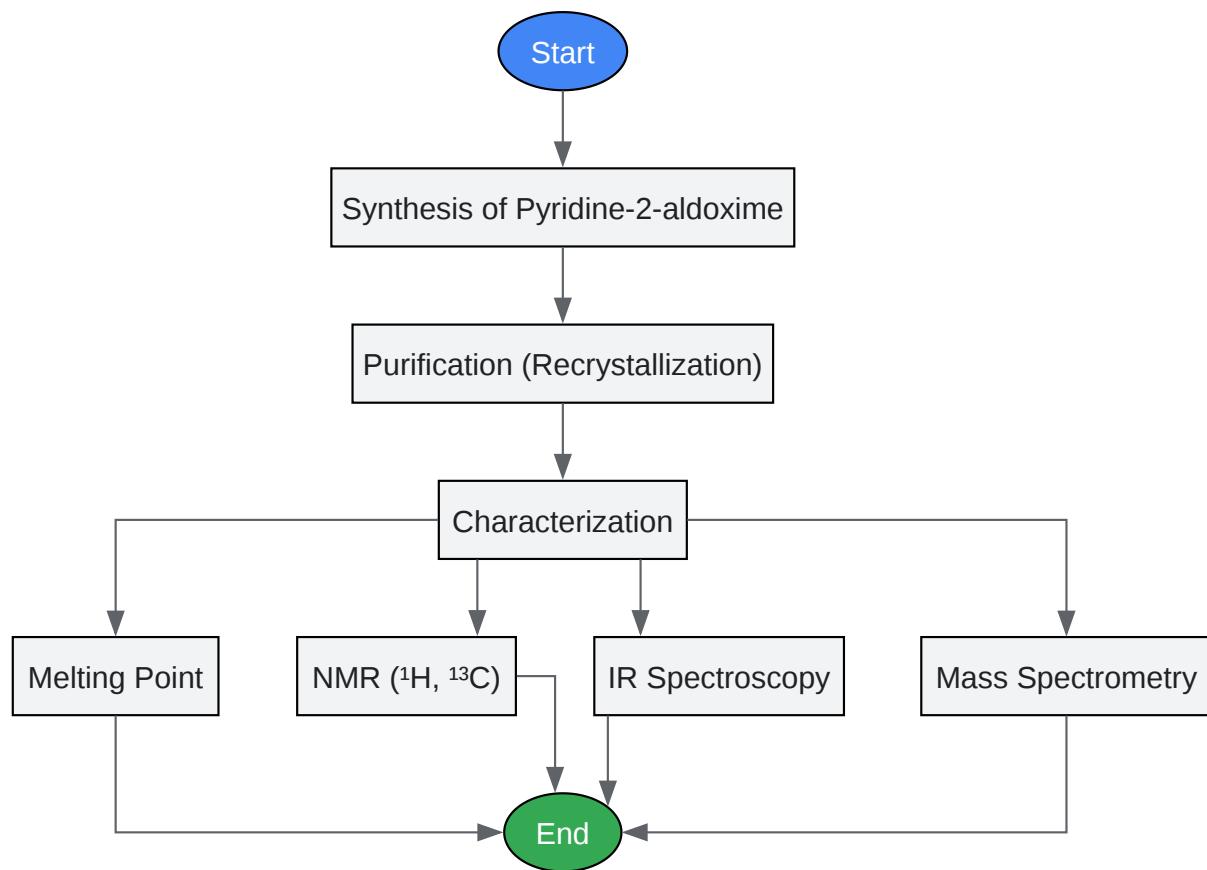

[Click to download full resolution via product page](#)

Figure 1. Acetylcholinesterase Inhibition by Organophosphates.

## Mechanism of Acetylcholinesterase Reactivation by Pyridine-2-aldoxime

**Pyridine-2-aldoxime** acts as a nucleophile to reactivate the phosphorylated acetylcholinesterase.[20][21] The oxime group of **pyridine-2-aldoxime** attacks the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of the enzyme.[20] This leads to the formation of a phosphorylated oxime and the regeneration of the active acetylcholinesterase enzyme.[20][21] The regenerated enzyme can then resume its function of hydrolyzing acetylcholine, thereby alleviating the symptoms of poisoning.[20] The

effectiveness of **pyridine-2-aldoxime** is time-dependent, as the phosphorylated enzyme can undergo a process called "aging," where it becomes resistant to reactivation.[18]




[Click to download full resolution via product page](#)

Figure 2. Reactivation of Acetylcholinesterase by **Pyridine-2-aldoxime**.

## Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **pyridine-2-aldoxime**.



[Click to download full resolution via product page](#)

Figure 3. Experimental Workflow for **Pyridine-2-aldoxime**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [apps.dtic.mil](http://apps.dtic.mil) [apps.dtic.mil]
- 2. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine-2-aldoxime | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 4. echemi.com [echemi.com]
- 5. PYRIDINE-2-CARBOXALDOXIME METHIODIDE(94-63-3) 13C NMR [m.chemicalbook.com]
- 6. pyridine-2-aldoxime | CAS#:2110-14-7 | Chemsoc [chemsoc.com]
- 7. testbook.com [testbook.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. ias.ac.in [ias.ac.in]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]
- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. What is the mechanism of Pralidoxime Chloride? [synapse.patsnap.com]
- 21. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- To cite this document: BenchChem. [Pyridine-2-aldoxime: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b213160#pyridine-2-aldoxime-chemical-structure-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)